2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound “2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as 2-Methoxy-4-(methoxymethoxy)-phenylboronic acid, pinacol ester . It has the IUPAC name 2-(2-methoxy-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)12-8-7-11(19-10-17-5)9-13(12)18-6/h7-9H,10H2,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been used in reactions such as the preparation of axially-chiral biarylphosphonates by asymmetric Suzuki coupling .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of derivatives of 2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been widely explored. For instance, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives demonstrates the compound's versatility in creating inhibitory agents against serine proteases, including thrombin, without involving S–B coordination and displaying only weak N–B coordination (Spencer et al., 2002). Similarly, the preparation of silanes containing two triflate groups through displacement reactions showcases the compound's utility in organometallic chemistry (Matyjaszewski & Chen, 1988).
Application in Sensing and Detection
A novel application involves the synthesis of a 4-substituted pyrene derivative for H2O2 detection in living cells. This compound demonstrates excellent sensitivity and selectivity for H2O2, highlighting its potential in biological and chemical sensing applications (Nie et al., 2020).
Optical Properties and Material Science
Further research includes the investigation into the optical properties of new compounds and their application in material science, such as the development of emission-tuned nanoparticles for bright fluorescence applications. These findings indicate significant potential in creating functional materials with specific optical properties (Fischer, Baier, & Mecking, 2013).
Novel Protecting Groups and Silylation Potential
Studies have also explored the 2,4,6-trimethoxyphenyl unit as a unique protecting group for silicon in synthesis, demonstrating its effectiveness and selectivity in organosilane chemistry. The research on (2,4,6-Trimethoxyphenyl)silanes highlights their silylation potential under mild conditions, showing promise for synthesis and chemical transformations (Popp et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-[[4-(methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)10-12-6-8-13(9-7-12)18-11-17-5/h6-9H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIAXKIYNGWBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)OCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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